molecular formula C9H9FO4 B13028198 3-Fluoro-2,2-dihydroxy-3-phenylpropanoicacid

3-Fluoro-2,2-dihydroxy-3-phenylpropanoicacid

Cat. No.: B13028198
M. Wt: 200.16 g/mol
InChI Key: PFBCEKZKHFMKDL-UHFFFAOYSA-N
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Description

3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids These compounds are characterized by a benzene ring conjugated to a propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the fluorination of 2,2-dihydroxy-3-phenylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 3-fluoro-2-oxo-3-phenylpropanoic acid or 3-fluoro-2,2-dioxo-3-phenylpropanoic acid.

    Reduction: Formation of 3-fluoro-2,2-dihydroxy-3-phenylpropanol.

    Substitution: Formation of 3-substituted-2,2-dihydroxy-3-phenylpropanoic acid derivatives.

Scientific Research Applications

3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by binding to the beta subunit of the enzyme DNA gyrase, which is essential for DNA replication . Additionally, it can bind to the beta subunit of RNA polymerase, preventing mRNA synthesis and thus inhibiting protein synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2,2-dihydroxy-3-phenylpropanoic acid is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyl groups provide additional sites for chemical modification.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

3-fluoro-2,2-dihydroxy-3-phenylpropanoic acid

InChI

InChI=1S/C9H9FO4/c10-7(9(13,14)8(11)12)6-4-2-1-3-5-6/h1-5,7,13-14H,(H,11,12)

InChI Key

PFBCEKZKHFMKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)(O)O)F

Origin of Product

United States

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